molecular formula C13H11F2N5S B11212660 [4-(Difluoromethylthio)phenyl](1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine

[4-(Difluoromethylthio)phenyl](1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine

Cat. No.: B11212660
M. Wt: 307.32 g/mol
InChI Key: OLXCDBXXIIPGDI-UHFFFAOYSA-N
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Description

4-(Difluoromethylthio)phenylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethylthio group attached to a phenyl ring, which is further connected to a 1-methylpyrazolo[4,5-e]pyrimidin-4-ylamine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethylthio)phenylamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Difluoromethylthio Group:

    Construction of the Pyrazolo[4,5-e]pyrimidine Core: This involves cyclization reactions using appropriate precursors such as hydrazines and pyrimidine derivatives under controlled conditions.

    Coupling Reactions: The final step involves coupling the difluoromethylthio-substituted phenyl ring with the pyrazolo[4,5-e]pyrimidine core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[4,5-e]pyrimidine core, potentially altering its electronic properties.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Pyrazolo[4,5-e]pyrimidine Derivatives: From reduction reactions.

    Functionalized Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential ligand in catalytic reactions.

    Material Science: It can be used in the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Molecular Probes: Its distinct chemical properties allow it to be used as a molecular probe in various biological assays.

Medicine

    Drug Development: The compound’s potential as a pharmacophore makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Agrochemicals: The compound can be used in the synthesis of agrochemicals for pest control.

    Dyes and Pigments: Its chemical properties make it suitable for use in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Difluoromethylthio)phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance binding affinity through hydrophobic interactions, while the pyrazolo[4,5-e]pyrimidine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethylthio)phenylamine
  • 4-(Methylthio)phenylamine
  • 4-(Chloromethylthio)phenylamine

Uniqueness

The presence of the difluoromethylthio group in 4-(Difluoromethylthio)phenylamine imparts unique electronic and steric properties compared to its analogs. This can result in different reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C13H11F2N5S

Molecular Weight

307.32 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H11F2N5S/c1-20-12-10(6-18-20)11(16-7-17-12)19-8-2-4-9(5-3-8)21-13(14)15/h2-7,13H,1H3,(H,16,17,19)

InChI Key

OLXCDBXXIIPGDI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)SC(F)F

Origin of Product

United States

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